(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate
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Overview
Description
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is a complex organic compound that belongs to the class of esters It is characterized by its long-chain fatty acid esters and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE typically involves esterification reactions. One common method is the reaction between octadecanoic acid and a suitable alcohol derivative of tetrahydronaphthalene under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mechanism of Action
The mechanism of action of [(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane-bound enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl octadecanoate: A simpler ester with similar fatty acid chains but lacking the tetrahydronaphthalene core.
Stearic acid methyl ester: Another ester with a similar fatty acid chain but different structural features.
Uniqueness
[(1E)-3-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is unique due to its combination of a long-chain fatty acid ester and a tetrahydronaphthalene core. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it suitable for specialized applications in drug delivery and cosmetics .
Properties
Molecular Formula |
C47H81NO4 |
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Molecular Weight |
724.1 g/mol |
IUPAC Name |
[(5E)-7-methyl-5-octadecanoyloxyimino-7,8-dihydro-6H-naphthalen-2-yl] octadecanoate |
InChI |
InChI=1S/C47H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(49)51-43-36-37-44-42(40-43)38-41(3)39-45(44)48-52-47(50)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-37,40-41H,4-35,38-39H2,1-3H3/b48-45+ |
InChI Key |
KBACHGQMZYZDIL-YRBWTHCGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)/C(=N/OC(=O)CCCCCCCCCCCCCCCCC)/CC(C2)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=NOC(=O)CCCCCCCCCCCCCCCCC)CC(C2)C |
Origin of Product |
United States |
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